8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a 4-bromo-3-fluorobenzyl group. This structure combines a rigid spirocyclic framework with halogenated aromatic moieties, making it a versatile intermediate in medicinal chemistry and materials science. The bromine and fluorine atoms enhance electrophilicity and influence molecular interactions, while the spirocyclic core contributes to conformational stability .
Properties
IUPAC Name |
8-[(4-bromo-3-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c15-12-2-1-11(9-13(12)16)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJVVPKBYQICGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of commercially available reagents and scalable reaction conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Pharmacology
8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown promise as a precursor for the synthesis of delta opioid receptor agonists. Research indicates that compounds with similar structures exhibit significant biological activities, particularly as central nervous system agents. Interaction studies have focused on the binding affinities of these compounds with sigma receptors, which are implicated in various neurological functions and disorders. These studies often utilize radiolabeled derivatives to assess pharmacokinetic properties and tissue distribution in vivo.
Key Findings :
- Potential therapeutic agents for conditions such as depression and neurodegenerative diseases.
- High diastereo- and enantioselectivity in synthesis processes, indicating utility in complex molecule synthesis.
Synthetic Organic Chemistry
The compound is utilized in synthetic organic chemistry for constructing complex molecular architectures due to its versatile framework. Its unique structure allows for the development of various derivatives that can be tailored for specific applications.
Synthesis Methods :
The synthesis typically involves multi-step processes requiring careful control of reaction conditions to ensure high yields and purity. Techniques such as Pd-catalyzed asymmetric decarboxylation have been employed successfully.
Chemical Engineering
In chemical engineering, the properties of this compound are analyzed for potential use in process optimization and the development of new materials. Computational modeling and simulations are often used to predict the compound’s behavior under various process conditions.
Application Summary :
- Informing the design of more efficient chemical processes.
- Synthesis of materials with desired properties based on the compound's characteristics.
Case Studies
Recent studies have demonstrated the efficacy of derivatives based on this compound in various therapeutic contexts:
- Delta Opioid Receptor Agonists : Research has indicated that certain derivatives exhibit strong binding affinity to delta opioid receptors, suggesting potential applications in pain management therapies.
- CNS Activity : Investigations into sigma receptor interactions have revealed that compounds related to this spirocyclic structure may modulate neurotransmitter systems involved in mood regulation.
Mechanism of Action
The mechanism of action of 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1506296-07-6)
- Structure : Differs in the substitution pattern (3-bromo-5-fluoro vs. 4-bromo-3-fluoro).
- Molecular Formula: C₁₄H₁₇BrFNO₂ (MW: 354.2 g/mol).
- Properties : Higher lipophilicity (logP ~3.2) due to halogen positioning, impacting membrane permeability .
- Synthesis : Similar Pd-catalyzed cross-coupling, but regioselectivity challenges arise during benzyl group introduction .
8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1704074-50-9)
- Structure : Substituted with bromine (C4) and chlorine (C2) on the benzyl group.
- Molecular Formula: C₁₄H₁₇BrClNO₂ (MW: 370.65 g/mol).
- Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic aromatic substitution compared to fluorine .
| Property | 4-Bromo-3-fluoro | 3-Bromo-5-fluoro | 4-Bromo-2-chloro |
|---|---|---|---|
| Molecular Weight (g/mol) | 354.2 | 354.2 | 370.65 |
| logP | ~3.0 | ~3.2 | ~3.5 |
| Synthetic Yield | 52–65% | 48–60% | 55–70% |
Heteroaromatic Substituted Derivatives
8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 166954-75-2)
8-(2-(Benzyloxy)pyridine-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1006052-78-3)
- Structure : Features a benzyloxy-pyridine substituent.
- Molecular Formula : C₁₉H₂₂N₂O₃ (MW: 326.4 g/mol).
- Applications : Used in kinase inhibition studies; the benzyloxy group enables π-π stacking in target binding .
Sulfonyl and Boronic Acid Derivatives
8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1704074-58-7)
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid (CAS 1704074-38-3)
- Structure : Boronic acid functionalization enables Suzuki-Miyaura cross-coupling.
- Molecular Formula: C₁₄H₁₉BFNO₄ (MW: 295.11 g/mol).
- Applications : Critical in synthesizing biaryl structures for drug discovery .
Key Research Findings
- Synthetic Methods : Halogenated derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with yields of 50–70% . Heteroaromatic derivatives require careful control of reaction conditions to avoid side reactions .
- Biological Activity : Fluorinated derivatives (e.g., 18F-labeled analogs) show promise in σ1 receptor-targeted tumor imaging due to enhanced blood-brain barrier penetration . Bromine-substituted analogs are intermediates in p97 ATPase inhibitors .
- Physicochemical Trends : Halogens increase logP (3.0–3.5), while heterocycles reduce it (1.8–2.5). Sulfonyl groups enhance thermal stability (decomposition >250°C) .
Biological Activity
8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spiro compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This compound is primarily characterized by its interaction with specific biological targets, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 330.19 g/mol. It features a spiro linkage that contributes to its structural uniqueness and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 330.19 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 382.0 ± 42.0 °C |
| Flash Point | 184.8 ± 27.9 °C |
The primary mechanism of action for this compound involves the inhibition of Receptor-interacting protein kinase 1 (RIPK1). This kinase plays a critical role in necroptosis, a form of programmed cell death that is distinct from apoptosis and is implicated in various pathological conditions.
Biochemical Pathway:
- Target: RIPK1
- Effect: Inhibition leads to disruption of necroptosis signaling pathways, potentially influencing inflammatory responses and cell survival mechanisms.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as a precursor for developing new therapeutic agents targeting delta opioid receptors. Its structural features allow for selective interactions with biological targets, enhancing its potential as a drug candidate.
Case Studies and Research Findings
-
Inhibition of RIPK1:
- A study demonstrated that compounds similar to this compound effectively inhibit RIPK1 activity, leading to reduced necroptotic cell death in experimental models .
-
Opioid Receptor Agonism:
- Preliminary pharmacological assessments suggest that this compound may act as an agonist at delta opioid receptors, which are involved in pain modulation and have implications in addiction therapies .
- Chemical Synthesis Applications:
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Lacks halogen substitutions | Limited activity in necroptosis |
| 2,8-Diazaspiro[4.5]decane | Different nitrogen positioning | Moderate receptor activity |
| 8-(4-Bromo-3-fluorobenzyl) | Dual halogenation enhances reactivity | Promising as an opioid receptor agonist |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, and what precursors are typically employed?
- Methodological Answer : The synthesis often involves spirocyclic ketone intermediates and halogenated benzyl derivatives. For example, 4-bromo-3-fluorobenzyl chloride or aldehyde precursors (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1 ) are coupled with 1,4-dioxa-8-azaspiro[4.5]decane via nucleophilic substitution or condensation reactions. Refluxing in anhydrous solvents like benzene or THF under inert conditions (e.g., calcium chloride guard tubes) is common to avoid moisture interference .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Focus on benzylic C-H stretching bands (~2800–3000 cm⁻¹), which exhibit shifts due to electron-withdrawing groups (e.g., bromo, fluoro) on the benzyl moiety. High absorption values here confirm steric and electronic effects .
- UV-Vis Spectroscopy : Monitor π→π* transitions in aromatic regions (250–300 nm) to assess conjugation effects from substituents .
- NMR : Prioritize H and C signals for the spirocyclic core (e.g., δ 3.5–4.5 ppm for dioxa oxygen linkages) and benzyl protons (δ 6.5–7.5 ppm for aromatic protons) .
Q. How can researchers validate the purity of this compound, and what impurity profiles are commonly observed?
- Methodological Answer : Use HPLC with UV detection (e.g., 95% purity threshold) and reference standards for spirocyclic impurities (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives ). Common impurities include unreacted benzyl halides or byproducts from incomplete ring closure .
Advanced Research Questions
Q. What strategies can optimize reaction yields when synthesizing this compound under varying electronic or steric conditions?
- Methodological Answer :
- Solvent Optimization : Replace benzene with polar aprotic solvents (e.g., DMF) to enhance solubility of halogenated intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation steps .
- Temperature Control : Lower reaction temperatures (e.g., 60°C instead of 80°C) may reduce decomposition of thermally sensitive intermediates .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected IR shifts or NMR splitting patterns)?
- Methodological Answer :
- IR Anomalies : Compare observed C-H stretching frequencies with computational models (DFT) to confirm electronic effects from substituents .
- NMR Splitting : Perform H-H COSY or NOESY experiments to distinguish between diastereotopic protons in the spirocyclic structure versus impurities .
Q. What computational tools are recommended for modeling the compound’s conformation and reactivity?
- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to predict:
- Torsional strain in the spirocyclic core.
- Electrophilic reactivity of the benzyl group due to bromo/fluoro substituents .
- Solvent effects on reaction pathways via implicit solvation models (e.g., PCM) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 3-bromo vs. 4-bromo) or dioxa ring replacements (e.g., dithia analogs) .
- Bioassays : Test in vitro binding affinity for CNS targets (e.g., 5-HT receptors, as seen in related spirocyclic compounds ).
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with biological activity .
Analytical and Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed for scale-up?
- Methodological Answer :
- Limitations : Low yields due to steric hindrance in spirocyclic ring formation; side reactions from residual moisture .
- Solutions : Use microwave-assisted synthesis to enhance reaction efficiency or employ flow chemistry for continuous purification .
Q. How can researchers ensure reproducibility in spectral assignments across different laboratories?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
